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molecular formula C10H11BrO B1291990 1-(4-Bromo-3-methylphenyl)propan-1-one CAS No. 210228-01-6

1-(4-Bromo-3-methylphenyl)propan-1-one

Cat. No. B1291990
M. Wt: 227.1 g/mol
InChI Key: GNIQKPLAEAAAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924400B2

Procedure details

24.7 g (126 mmol) of 4-bromo-3-methylbenzonitrile are dissolved in 400 ml of anhydrous dioxane and the medium is then cooled to 0° C. 124 ml (372 mmol) of ethylmagnesium bromide are added dropwise and the medium is then warmed to room temperature and stirred for 4 hours. The reaction medium is treated with 250 ml of 3N HCl and then extracted with a water/ether mixture. A white solid is obtained after trituration from heptane (m=14.5 g, Y=52%).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[CH3:10].[CH2:11]([Mg]Br)[CH3:12].Cl.[O:16]1CCOCC1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:16])[CH2:11][CH3:12])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
124 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the medium is then warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with a water/ether mixture
CUSTOM
Type
CUSTOM
Details
A white solid is obtained after trituration from heptane (m=14.5 g, Y=52%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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